molecular formula C8H11NO B2628537 5-(PROPAN-2-YL)PYRIDIN-3-OL CAS No. 1243280-48-9

5-(PROPAN-2-YL)PYRIDIN-3-OL

Cat. No.: B2628537
CAS No.: 1243280-48-9
M. Wt: 137.182
InChI Key: ZULWJXNGSCEKDB-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)pyridin-3-ol is a chemical compound featuring a pyridinone scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and its role as a bioisostere for amides, pyridines, and phenol rings . The pyridinone core can act as both a hydrogen bond donor and acceptor, enabling it to form critical interactions with biological targets such as enzyme active sites . This makes derivatives of this scaffold highly valuable in fragment-based drug design and for mimicking biomolecules . Although specific biological data for this particular compound may require further investigation, pyridinone derivatives are widely researched for their potential pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities . For instance, recent studies have incorporated pyridinone moieties, such as 2-pyridon-3-yl-alanine, into potent dual-target inhibitors for viral and human proteases, demonstrating the scaffold's relevance in developing new therapeutics . Researchers can utilize this compound as a key synthetic intermediate or building block to explore structure-activity relationships (SAR) and develop novel bioactive molecules . The isopropyl substituent at the 5-position offers a handle for further chemical modification, allowing for the fine-tuning of physicochemical properties like lipophilicity and steric bulk . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-ylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(2)7-3-8(10)5-9-4-7/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULWJXNGSCEKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Isopropylpyridin-3-ol Derivatives: A Technical Guide to Biological Activity & Pharmacophore Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-isopropylpyridin-3-ol represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for phenol and nicotinic acid moieties. Its structural uniqueness lies in the 5-position isopropyl group, which introduces a defined lipophilic vector (


) while maintaining the hydrogen-bond donor/acceptor capability of the 3-hydroxy-pyridine core.

This guide analyzes the biological activity of derivatives built upon this core, focusing on two primary therapeutic axes: GPR109A agonism (metabolic regulation) and Kinase inhibition (oncology). It provides researchers with actionable SAR (Structure-Activity Relationship) insights, validated synthesis protocols, and assay methodologies.

Structural Activity Relationship (SAR) Landscape

The 5-isopropylpyridin-3-ol core functions as a versatile "hinge" or "anchor" fragment. The biological activity of its derivatives is dictated by the interplay between the acidic hydroxyl group, the basic pyridine nitrogen, and the steric bulk of the isopropyl group.

The "Magic Isopropyl" Effect

While methyl substitutions are common ("Magic Methyl"), the isopropyl group at the C5 position offers distinct advantages:

  • Metabolic Shielding: The steric bulk protects the pyridine ring from rapid oxidation at the C5/C6 positions.

  • Hydrophobic Pocket Filling: In GPR109A, the isopropyl group occupies a specific hydrophobic sub-pocket that smaller alkyls (methyl/ethyl) fail to fill, increasing binding affinity (

    
    ).
    
  • LogP Modulation: It increases lipophilicity (approx. +1.3 LogP vs. H), improving membrane permeability for CNS or intracellular targets.

Pharmacophore Vectors[1]

SAR_Landscape Core 5-Isopropylpyridin-3-ol (Scaffold Core) OH_Group 3-OH Group: H-Bond Donor/Acceptor (Kinase Hinge Binder) Core->OH_Group Critical for Affinity N_Atom Pyridine Nitrogen: H-Bond Acceptor (pKa ~4.8) Core->N_Atom Basic Center Iso_Group 5-Isopropyl: Lipophilic Anchor (Hydrophobic Interaction) Core->Iso_Group Selectivity Vector C2_C6 C2/C6 Positions: Electronic Tuning (Steric Gatekeepers) Core->C2_C6 Substitution Sites

Figure 1: Pharmacophore mapping of the 5-isopropylpyridin-3-ol core, highlighting key interaction vectors for drug design.

Therapeutic Applications & Mechanisms[1][2]

GPR109A Agonism (Metabolic Disorders)

Derivatives of 5-isopropylpyridin-3-ol mimic Nicotinic Acid (Niacin), the endogenous ligand for GPR109A (HCAR2).

  • Mechanism: Activation of GPR109A on adipocytes inhibits adenylyl cyclase, reducing cAMP levels. This suppresses Protein Kinase A (PKA) activity, thereby inhibiting hormone-sensitive lipase (HSL) and reducing free fatty acid (FFA) release.

  • Advantage over Niacin: The 5-isopropyl substitution improves receptor subtype selectivity (GPR109A vs. GPR109B) and can be tuned to minimize the cutaneous flushing side effect mediated by Langerhans cells.

Kinase Inhibition (Oncology)

In kinase inhibitors, the 3-hydroxypyridine motif often acts as a hinge binder .

  • Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the 3-hydroxyl group donates a hydrogen bond to the backbone carbonyl.

  • Role of Isopropyl: It directs the molecule into the "gatekeeper" region or solvent-exposed front pocket, depending on the specific kinase topology (e.g., CDK or MAPK pathways).

Vanin-1 Inhibition

Recent patent literature identifies this scaffold as a key intermediate for Vanin-1 inhibitors, which are targets for inflammatory bowel disease (IBD) and oxidative stress protection.

Experimental Protocols

Synthesis of 5-Isopropylpyridin-3-ol Core

Note: Direct alkylation is often low-yielding. A Suzuki-Miyaura coupling approach is preferred for reliability.

Reagents: 3-Bromo-5-hydroxypyridine, Isopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/Water.

Protocol:

  • Preparation: Dissolve 3-bromo-5-hydroxypyridine (1.0 eq) in degassed 1,4-dioxane/water (4:1 v/v).

  • Coupling: Add Isopropylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat to 90°C under N₂ atmosphere for 12 hours. Monitor conversion via LC-MS (Target m/z: ~138.1 [M+H]⁺).

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).

  • Validation: Verify structure via ¹H-NMR (Characteristic isopropyl doublet at ~1.2 ppm, septet at ~2.9 ppm).

GPR109A Functional Assay (cAMP Inhibition)

This assay measures the potency (


) of derivatives in inhibiting Forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing human GPR109A.

  • TR-FRET cAMP detection kit (e.g., LANCE Ultra).

  • Forskolin (10 µM final concentration).

Step-by-Step Workflow:

  • Seeding: Plate CHO-GPR109A cells (2,000 cells/well) in 384-well low-volume plates.

  • Treatment: Add test compounds (serial dilution, 10-point) + Forskolin (10 µM). Include Niacin as a positive control.[1]

  • Incubation: Incubate for 30 minutes at RT in stimulation buffer (HBSS + 5mM HEPES + 0.1% BSA + 0.5mM IBMX).

  • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate for 1 hour.

  • Readout: Measure TR-FRET signal (Ex: 340nm, Em: 665nm/615nm).

  • Analysis: Plot signal ratio (665/615) vs. log[compound]. Calculate

    
     using a 4-parameter logistic fit.
    

Biological Pathway Visualization

The following diagram illustrates the GPR109A signaling cascade activated by 5-isopropylpyridin-3-ol derivatives.

GPR109A_Pathway Ligand 5-Isopropylpyridin-3-ol Derivative Receptor GPR109A (Gi-Coupled) Ligand->Receptor Agonist Binding AC Adenylyl Cyclase (Inhibition) Receptor->AC G-alpha-i activation cAMP cAMP Levels (Decrease) AC->cAMP Reduces production PKA Protein Kinase A (Inactivation) cAMP->PKA Downregulates Lipolysis Lipolysis (Inhibition) PKA->Lipolysis Reduces phosphorylation of HSL FFA Free Fatty Acid Release (Reduction) Lipolysis->FFA Therapeutic Effect

Figure 2: Mechanism of Action for GPR109A agonists reducing free fatty acid release.

Pharmacokinetic & ADME Profile

When optimizing derivatives, the following baseline properties of the core scaffold must be considered:

ParameterValue (Approx.)Implication for Drug Design
LogP 1.9 - 2.2Good oral bioavailability; crosses BBB moderately.
pKa (Pyridine N) ~4.8Unprotonated at physiological pH (7.4); good membrane permeation.
pKa (OH) ~8.5Partially ionized at basic pH; contributes to solubility.
Metabolic Liability Low-MediumN-oxidation is the primary metabolic route. The isopropyl group is relatively stable but can undergo hydroxylation.
Solubility ModerateHigh crystallinity can limit aqueous solubility; salt formation (HCl) recommended.

References

  • GPR109A Agonists & Niacin Analogs

    • Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A.[2] (2008).[2] Bioorganic & Medicinal Chemistry Letters. Link

    • Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A.[2][3] (2010).[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Kinase Inhibition & Antiproliferative Activity

    • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity.[4] (2016).[4] European Journal of Medicinal Chemistry. Link

  • Synthesis & Intermediate Utility

    • Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme. (Patent WO2018011681A1). Google Patents. Link

  • General Pharmacology of Pyridines

    • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. Link

Sources

Part 1: Introduction and Physicochemical Profile of 5-isopropylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-isopropylpyridin-3-ol in Organic Solvents

Significance in Research and Drug Development

5-isopropylpyridin-3-ol belongs to the pyridine derivative family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The pyridine scaffold is a key component in numerous existing drug molecules due to its capacity to form diverse interactions with biological targets.[2] Understanding the solubility of novel pyridine derivatives like 5-isopropylpyridin-3-ol is a critical early step in the drug development process. Solubility in various organic solvents is paramount for several reasons, including its impact on synthesis, purification, formulation, and ultimately, the bioavailability of a potential therapeutic agent.[3][4] A comprehensive understanding of a compound's solubility profile allows researchers to select appropriate solvent systems for various experimental and manufacturing processes, from reaction media to crystallization and formulation excipients.[5]

Structural Analysis and Predicted Physicochemical Properties

The solubility behavior of 5-isopropylpyridin-3-ol is intrinsically linked to its molecular structure. This compound features a pyridine ring, which is aromatic and contains a nitrogen atom, a hydroxyl (-OH) group at the 3-position, and an isopropyl (-CH(CH₃)₂) group at the 5-position.

Key Structural Features Influencing Solubility:

  • Pyridine Ring: The pyridine ring is a polar aromatic system due to the electronegative nitrogen atom, which creates a dipole moment.[6][7] It can act as a hydrogen bond acceptor.

  • Hydroxyl Group: The hydroxyl group is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity and its ability to interact with protic solvents.

  • Isopropyl Group: The isopropyl group is a nonpolar, hydrophobic alkyl substituent that contributes to the molecule's lipophilicity and influences its solubility in nonpolar organic solvents.

A summary of the predicted physicochemical properties of 5-isopropylpyridin-3-ol is presented in the table below. These values are estimated using computational models and provide a basis for predicting its solubility behavior.

PropertyPredicted ValueSource
Molecular FormulaC₈H₁₁NO-
Molecular Weight137.18 g/mol -
pKa (acidic, for the hydroxyl group)~9-10Estimated based on similar phenols
pKa (basic, for the pyridine nitrogen)~4-5Estimated based on substituted pyridines
Predicted LogP (Octanol-Water Partition Coefficient)~1.5 - 2.0Estimated based on constituent fragments
Implications of Structure on Solubility: A Preliminary Assessment

The presence of both a polar hydroxyl group and a nonpolar isopropyl group suggests that 5-isopropylpyridin-3-ol will exhibit a degree of amphiphilicity. This dual character implies that its solubility will be highly dependent on the nature of the organic solvent. It is expected to be more soluble in polar organic solvents, particularly those that can participate in hydrogen bonding, compared to nonpolar hydrocarbon solvents. The pyridine nitrogen's basicity and the hydroxyl group's acidity also suggest that the compound's solubility will be influenced by the pH of the solvent system, though this guide focuses on neutral organic solvents.

Part 2: Theoretical Framework for Solubility in Organic Solvents

The Principle of "Like Dissolves Like": A Nuanced Perspective

The adage "like dissolves like" is a fundamental principle in predicting solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity. For 5-isopropylpyridin-3-ol, this means its solubility will be favored in solvents that share its capacity for hydrogen bonding and dipole-dipole interactions. However, this principle is a simplification of the complex interplay of intermolecular forces that govern the dissolution process.[4]

Intermolecular Forces at Play

The dissolution of a solid in a liquid solvent involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. For 5-isopropylpyridin-3-ol, the key intermolecular forces are:

  • 2.2.1. Hydrogen Bonding: The Role of the Hydroxyl and Pyridinic Nitrogen The hydroxyl group can act as a hydrogen bond donor, while both the hydroxyl oxygen and the pyridinic nitrogen can act as hydrogen bond acceptors. This makes hydrogen bonding a dominant factor in its solubility in protic solvents like alcohols (e.g., ethanol, methanol) and to some extent in aprotic polar solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

  • 2.2.2. Dipole-Dipole Interactions of the Pyridine Ring The inherent dipole moment of the pyridine ring will lead to favorable dipole-dipole interactions with other polar molecules. This contributes to its solubility in polar aprotic solvents such as dichloromethane and acetone.

  • 2.2.3. Van der Waals Forces and the Isopropyl Group The nonpolar isopropyl group and the carbon framework of the pyridine ring interact with solvent molecules through weaker van der Waals forces (specifically, London dispersion forces). These interactions are more significant in less polar or nonpolar solvents like toluene or hexane.

The overall solubility in a given solvent is a balance of these competing interactions.

Caption: Intermolecular forces between 5-isopropylpyridin-3-ol and different solvent classes.

Solvent Classification and its Impact on Solubility

Organic solvents can be broadly classified based on their polarity and their ability to donate hydrogen bonds.

  • 2.3.1. Protic vs. Aprotic Solvents

    • Protic solvents (e.g., alcohols, carboxylic acids) have a hydrogen atom bonded to an electronegative atom and can act as hydrogen bond donors. Due to the strong hydrogen bonding potential of 5-isopropylpyridin-3-ol's hydroxyl group, it is expected to have high solubility in polar protic solvents.

    • Aprotic solvents (e.g., ketones, esters, ethers) do not have a hydrogen atom bonded to an electronegative atom and cannot donate hydrogen bonds, although they may be able to accept them. The solubility in polar aprotic solvents will be governed by dipole-dipole interactions and the solvent's ability to accept hydrogen bonds from the solute's hydroxyl group.

  • 2.3.2. Polar vs. Nonpolar Solvents

    • Polar solvents have a significant dipole moment and will effectively solvate polar molecules like 5-isopropylpyridin-3-ol.

    • Nonpolar solvents (e.g., alkanes, aromatic hydrocarbons) have a low dipole moment and primarily interact through van der Waals forces. The solubility of 5-isopropylpyridin-3-ol in these solvents is expected to be limited due to the energetic cost of breaking the strong solute-solute hydrogen bonds without the formation of comparably strong solute-solvent interactions.

Predicting Solubility: Qualitative and Quantitative Approaches

While a qualitative prediction can be made based on structural analysis, more quantitative predictions can be achieved through computational models.[8] Methods like Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict solubility in various solvents.[8] These models use molecular descriptors to correlate a compound's structure with its experimental solubility data.[3][4] However, experimental determination remains the gold standard for accurate solubility data.

Part 3: Experimental Determination of Solubility: A Step-by-Step Protocol

Rationale for Solvent Selection: A Tiered Approach

A systematic approach to solubility testing involves selecting a diverse range of organic solvents that represent different classes of polarity and hydrogen bonding capability. The following table provides a suggested list of solvents for a comprehensive solubility screen of 5-isopropylpyridin-3-ol.

Solvent ClassExample SolventsExpected Solubility of 5-isopropylpyridin-3-olRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions with the hydroxyl group and pyridine nitrogen.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighGood dipole-dipole interactions and hydrogen bond accepting capabilities.
Low Polarity Aromatic Toluene, BenzeneLow to ModerateThe aromatic ring of the solvent can interact with the pyridine ring via π-π stacking, but the overall polarity mismatch with the hydroxyl group will limit solubility.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneVery LowDominated by weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents are polar but aprotic. They can effectively solvate the molecule through dipole-dipole interactions.
Experimental Workflow for Qualitative and Semi-Quantitative Solubility Assessment

A preliminary assessment of solubility can be performed using a simple, stepwise addition method.[9][10] This provides a rapid indication of solubility across a range of solvents and helps in selecting solvents for more rigorous quantitative analysis.

Solubility Workflow start Start: Weigh ~10 mg of 5-isopropylpyridin-3-ol into a vial add_solvent Add 0.1 mL of solvent start->add_solvent vortex Vortex/Agitate for 1-2 minutes add_solvent->vortex observe Observe for complete dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved add_more_solvent Add solvent in 0.1 mL increments up to 1 mL dissolved->add_more_solvent No classify Classify Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) dissolved->classify Yes add_more_solvent->vortex not_dissolved Not Dissolved add_more_solvent->not_dissolved At 1 mL not_dissolved->classify

Caption: A simple workflow for the qualitative assessment of solubility.

Detailed Protocol for Isothermal Equilibrium Solubility Determination

For accurate, quantitative solubility data, the isothermal equilibrium method is employed. This involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment:

  • 5-isopropylpyridin-3-ol (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 5-isopropylpyridin-3-ol to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated analytical method, such as HPLC, to determine the concentration of 5-isopropylpyridin-3-ol.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Data Analysis and Interpretation

The quantitative solubility data should be tabulated for easy comparison across the different solvents. This data will provide a clear picture of the solubility profile of 5-isopropylpyridin-3-ol and can be used to inform decisions in process chemistry and formulation development.

Example Data Table (Hypothetical Values):

SolventSolubility at 25 °C (mg/mL)Classification
Methanol> 200Very Soluble
Ethanol> 150Very Soluble
Acetone~ 80Soluble
Ethyl Acetate~ 50Soluble
Dichloromethane~ 40Soluble
Toluene< 10Sparingly Soluble
Hexane< 1Insoluble

Part 4: Practical Considerations and Applications

Impact of Impurities on Solubility Measurements

The presence of impurities in either the solute or the solvent can significantly affect solubility measurements. It is therefore essential to use highly pure materials for accurate and reproducible results. Impurities can either increase or decrease the apparent solubility, depending on their nature and their interactions with the solute and solvent.

Temperature Effects on the Solubility of 5-isopropylpyridin-3-ol

The dissolution of a solid is typically an endothermic process, meaning that solubility tends to increase with increasing temperature. For 5-isopropylpyridin-3-ol, it is expected that its solubility in most organic solvents will increase as the temperature is raised. This property is particularly important for processes like recrystallization, where a solvent is chosen in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Leveraging Solubility Data in Drug Development

The solubility data generated for 5-isopropylpyridin-3-ol has several important applications in drug development:

  • Process Chemistry: The selection of appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).

  • Preformulation: The development of suitable formulations for preclinical and clinical studies, including the selection of excipients and vehicle systems.

  • Biopharmaceutical Assessment: The solubility data can be used in conjunction with permeability data to classify the compound according to the Biopharmaceutics Classification System (BCS), which helps in predicting its in vivo absorption characteristics.

Part 5: Conclusion

The solubility of 5-isopropylpyridin-3-ol in organic solvents is a critical physicochemical property that is governed by a complex interplay of intermolecular forces. Its amphiphilic nature, arising from the presence of both a polar hydroxyl group and a nonpolar isopropyl group on a polar pyridine scaffold, results in a varied solubility profile across different solvent classes. A systematic experimental approach, combining qualitative screening with quantitative isothermal equilibrium studies, is essential for accurately characterizing this profile. The resulting data is invaluable for guiding the efficient development of this compound from the laboratory to potential clinical applications, underpinning key decisions in synthesis, purification, and formulation.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753.
  • ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Pyridine and Pyridine Derivatives.
  • ResearchGate. (n.d.). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions | Request PDF.
  • Rowan University. (2025, February 25). The Evolution of Solubility Prediction Methods.
  • Research Journal of Pharmacy and Technology. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
  • PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • Solubility of Things. (n.d.). Pyridine.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

Sources

Technical Monograph: Operational Safety and Handling of 5-Isopropylpyridin-3-ol

[1]

Document Type: Technical Safety & Handling Guide Target Compound: 5-Isopropylpyridin-3-ol (Substituted 3-Hydroxypyridine) Primary Audience: Synthetic Chemists, Process Safety Engineers, Drug Discovery Leads[1]

Executive Summary & Chemical Identity[1][2][3][4]

5-isopropylpyridin-3-ol is a bifunctional heterocyclic building block characterized by an amphoteric nature.[1] It contains both a basic pyridine nitrogen and an acidic phenolic hydroxyl group. This dual functionality dictates its solubility profile, reactivity, and handling requirements. It is primarily utilized as a ligand scaffold in organometallic catalysis and a pharmacophore in medicinal chemistry.

Physicochemical Profile[1][3][4][5][6][7]
PropertyValue / DescriptionTechnical Note
Chemical Formula

-
Molecular Weight 137.18 g/mol -
Predicted pKa (N) ~4.8 - 5.2Pyridinium formation (Basic)
Predicted pKa (OH) ~8.5 - 9.0Phenolate formation (Acidic)
Physical State Solid (Powder/Crystalline)Hygroscopic tendency
Solubility DMSO, Methanol, Dilute Acid/BasePoor solubility in non-polar solvents at neutral pH due to zwitterionic character

Hazard Architecture (GHS Classification)

Based on the homologous series of 3-hydroxypyridines, this compound is classified as a Category 2 Irritant .[1] The primary risks involve mucosal irritation and potential sensitization upon repeated exposure.

Risk Assessment Matrix
Hazard ClassGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritationPermeation risk; standard nitrile gloves may degrade over long exposure.[1]
Eye Irritation H319 Causes serious eye irritationParticulates are highly irritating to the cornea.[1]
STOT - SE H335 May cause respiratory irritationDust inhalation triggers rapid upper respiratory inflammation.[1]
Emergency Response Workflow

The following diagram outlines the immediate response logic for exposure incidents, prioritizing the amphoteric nature of the contaminant.

EmergencyResponseStartExposure IncidentTypeIdentify RouteStart->TypeSkinDermal ContactType->SkinEyeOcular ContactType->EyeInhaleInhalationType->InhaleAction_SkinWash with Soap/Water(Avoid Organic Solvents)Skin->Action_SkinAction_EyeIrrigate 15 min(Isotonic Saline)Eye->Action_EyeAction_InhaleMove to Fresh AirSupport RespirationInhale->Action_InhaleMedicalSeek Medical Evaluation(Bring SDS)Action_Skin->MedicalAction_Eye->MedicalAction_Inhale->Medical

Figure 1: Immediate incident response workflow.[1][2] Note that organic solvents (ethanol/DMSO) should be avoided during dermal decontamination to prevent enhanced transdermal absorption.[1]

Operational Protocols: Handling & Synthesis

The Amphoteric Extraction Protocol

A common failure mode in handling 5-isopropylpyridin-3-ol is yield loss during aqueous workup due to its zwitterionic character near neutral pH.[1] The following protocol ensures maximum recovery.

The "pH Swing" Method:

  • Acidification: Upon reaction completion, adjust aqueous layer to pH 2-3 using 1M HCl. The molecule exists as the pyridinium cation (

    
    ) and remains in the aqueous phase. Wash with organic solvent (DCM/EtOAc) to remove non-basic impurities.
    
  • Basification: Carefully adjust the aqueous layer to pH 6-7 (Isoelectric point vicinity). Caution: Precipitation may occur.[1]

  • Extraction: Adjust slightly to pH 7.5-8.0 (neutral species dominates) and extract exhaustively with Ethyl Acetate or DCM/Isopropanol (3:1).

    • Note: Do not go to pH >10, or the phenolate anion (

      
      ) will form, redissolving the compound into water.[1]
      
Storage & Stability[1][9]
  • Oxidative Sensitivity: The electron-rich phenolic ring is susceptible to oxidation, leading to quinone-like impurities (darkening of solid).[1]

  • Hygroscopicity: 3-hydroxypyridines are often hygroscopic.[1] Water absorption complicates stoichiometry in moisture-sensitive couplings.[1]

Protocol:

  • Store under an inert atmosphere (Argon preferred over Nitrogen for higher density).

  • Keep refrigerated (

    
    ).[1]
    
  • Container: Amber glass to prevent photo-oxidation.[1]

Synthesis & Reaction Logic

When utilizing 5-isopropylpyridin-3-ol as a nucleophile, the competition between the N-alkylation and O-alkylation is a critical parameter.[1]

Selectivity Control Workflow

The following decision tree assists in selecting conditions to favor O-alkylation (ether formation) vs. N-alkylation.

ReactionLogicStartTarget: Alkylation of5-isopropylpyridin-3-olDecisionSelectivity Required?Start->DecisionO_AlkTarget: O-Alkylation(Ether)Decision->O_AlkEtherN_AlkTarget: N-Alkylation(Pyridone-like)Decision->N_AlkN-SubCond_OConditions:1. Hard Electrophile2. Silver Salts (Ag2CO3)3. Non-polar SolventO_Alk->Cond_OCond_NConditions:1. Soft Electrophile2. Polar Aprotic (DMF)3. Alkali Base (K2CO3)N_Alk->Cond_N

Figure 2: Selectivity logic for alkylation reactions. The tautomeric equilibrium of 3-hydroxypyridines requires specific condition tuning to achieve regioselectivity.

Exposure Controls & Personal Protective Equipment (PPE)[1]

Due to the lack of specific occupational exposure limits (OEL) for this isomer, the "Band 3" Control Strategy (for potent/irritating solids) is recommended.

PPE CategorySpecificationRationale
Respiratory N95 / P2 (Minimum) Prevents inhalation of highly irritating dust during weighing.[1]
Hand Protection Nitrile (Double Gloving) Pyridine derivatives can permeate thin latex.[1] Minimum thickness: 0.11mm.
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders that may sublime or disperse.[1]
Engineering Fume Hood (Face Velocity >0.5 m/s) Mandatory for all open handling.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109-00-2, 3-Hydroxypyridine (Homologous Standard).[1] Retrieved from [Link][1]

  • Scifinder / CAS Common Chemistry. Pyridine Derivatives and SAR Safety Data. Retrieved from [Link][1][3]

Methodological & Application

palladium-catalyzed cross-coupling of 5-bromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-hydroxypyridine: Application Notes and Protocols

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the . The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceuticals. Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methodologies for the functionalization of such heterocyclic systems, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2][3]

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction optimization, mechanism, and troubleshooting. Every protocol is designed as a self-validating system, grounded in authoritative scientific literature.

The Strategic Importance of Functionalizing 3-Hydroxypyridines

The pyridine ring is a cornerstone motif in pharmaceuticals and agrochemicals. When substituted with a hydroxyl group, its electronic properties and biological interaction potential are significantly altered. The specific regioisomer, 5-bromo-3-hydroxypyridine, serves as a versatile building block, allowing for the introduction of diverse molecular fragments at the C5-position. This functionalization is critical for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

However, the cross-coupling of substituted pyridines is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity—a phenomenon related to the "2-pyridyl problem".[4][5] Furthermore, the presence of the acidic hydroxyl group requires careful selection of reaction conditions to avoid unwanted side reactions or the need for protecting group strategies.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount for rational protocol design and troubleshooting. The process is a catalytic cycle that generally involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxidative Addition : The active Palladium(0) catalyst reacts with the aryl halide (5-bromo-3-hydroxypyridine), inserting itself into the carbon-bromine bond. This oxidizes the palladium from the 0 to the +2 state, forming a Pd(II) complex. The rate of this step is highly dependent on the electron density of the aryl halide and the nature of the ancillary ligand.

  • Transmetalation : The organic group from an organometallic nucleophile (e.g., an organoboron, organotin, or organozinc compound) is transferred to the Pd(II) complex, displacing the halide. This step often requires activation by a base, particularly in the Suzuki-Miyaura coupling.[7][8]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple to form the new C-C or C-N bond, and the palladium catalyst is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. The steric and electronic properties of the ligands are crucial for promoting this final, product-releasing step.[9]

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-X(L_n) Complex Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-R(L_n) Complex OxAdd->Trans Transmetalation (+ R-M) Trans->Pd0 Reductive Elimination (- Ar-R) ArR Ar-R (Coupled Product) Trans->ArR ArX Ar-X (5-Bromo-3-hydroxypyridine) ArX->OxAdd RM R-M (Nucleophile) RM->Trans caption General Palladium Cross-Coupling Cycle

Caption: General Palladium Cross-Coupling Cycle.

Core Protocols and Application Notes

The acidic proton of the 3-hydroxy group presents a key challenge. While protection-deprotection sequences are a valid strategy, modern protocols often favor direct coupling on the unprotected substrate for improved atom and step economy. The following protocols focus on this more efficient approach.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a workhorse in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.[1][10]

Protocol: Synthesis of 5-Aryl-3-hydroxypyridine

Reagent/ComponentMolar Equiv.PurposeNotes
5-Bromo-3-hydroxypyridine1.0ElectrophileEnsure high purity.
Arylboronic Acid1.2 - 1.5NucleophileStability can be an issue; some are best used fresh.[11]
Pd(dppf)Cl₂ or Pd(PPh₃)₄0.01 - 0.05CatalystPd(dppf)Cl₂ is often more robust for heteroaryl couplings.
K₂CO₃ or Cs₂CO₃2.0 - 3.0BaseEssential for activating the boronic acid for transmetalation.[8]
1,4-Dioxane / Water (4:1)-SolventThe aqueous phase is crucial for the base's function.

Step-by-Step Methodology:

  • To a reaction vessel (e.g., a Schlenk tube or microwave vial), add 5-bromo-3-hydroxypyridine (1.0 equiv.), the arylboronic acid (1.3 equiv.), and the base (2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.03 equiv.) under a positive flow of inert gas.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be sparged with inert gas for 10-15 minutes.[12]

  • Heat the reaction mixture to 85-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents External Species Pd0 Pd(0)L_2 OxAdd Ar-Pd(II)-Br(L_2) Pd0->OxAdd Oxidative Addition Borate Ar-Pd(II)-O-B(OH)2R OxAdd->Borate Coordination w/ Borate Trans Ar-Pd(II)-R(L_2) Borate->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 5-Aryl-3-hydroxypyridine Trans->Product ArBr 5-Bromo-3-hydroxypyridine ArBr->OxAdd Boronic R-B(OH)2 + Base Boronic->Borate caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13][14] It typically requires specialized, bulky phosphine ligands (Buchwald ligands) and a strong, non-nucleophilic base.

Protocol: Synthesis of 5-(Amino)-3-hydroxypyridine Derivatives

Reagent/ComponentMolar Equiv.PurposeNotes
5-Bromo-3-hydroxypyridine1.0Electrophile-
Amine (R¹R²NH)1.1 - 1.3NucleophileCan be primary or secondary, aliphatic or aromatic.
Pd₂(dba)₃ or G3-Precatalyst0.01 - 0.02Catalyst SourcePrecatalysts offer better air stability and activity.[13]
RuPhos or XPhos0.02 - 0.04LigandBulky, electron-rich ligands are essential.[15]
LHMDS or NaOtBu1.5 - 2.0BaseStrong, non-nucleophilic base is critical. LHMDS can be milder with sensitive groups.[16]
Toluene or Dioxane-SolventAnhydrous, non-protic solvents are required.

Step-by-Step Methodology:

  • Strictly Inert Conditions are Required. In a glovebox or using Schlenk techniques, add the palladium precatalyst (0.015 equiv.) and ligand (0.03 equiv.) to a dry reaction vessel.

  • Add the 5-bromo-3-hydroxypyridine (1.0 equiv.) and the solid base (e.g., NaOtBu, 1.8 equiv.).

  • Seal the vessel, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.

  • Degas the mixture with a brief stream of argon.

  • Heat the reaction to 80-110 °C. The reaction is often complete within 2-16 hours. Monitor by LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle cluster_reagents External Species Pd0 Pd(0)L OxAdd Ar-Pd(II)-Br(L) Pd0->OxAdd Oxidative Addition Amide Ar-Pd(II)-NR2(L) OxAdd->Amide Amine Coordination & Deprotonation Amide->Pd0 Reductive Elimination Product 5-(Amino)-3-hydroxypyridine Amide->Product ArBr 5-Bromo-3-hydroxypyridine ArBr->OxAdd Amine R2NH + Base Amine->Amide caption Buchwald-Hartwig Amination Cycle

Caption: Buchwald-Hartwig Amination Cycle.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for synthesizing aryl alkynes. It uniquely employs a dual catalytic system of palladium and copper(I).[17][18]

Protocol: Synthesis of 5-Alkynyl-3-hydroxypyridine

Reagent/ComponentMolar Equiv.PurposeNotes
5-Bromo-3-hydroxypyridine1.0Electrophile-
Terminal Alkyne1.2 - 2.0NucleophileExcess is often used to drive the reaction.
Pd(PPh₃)₂Cl₂0.01 - 0.03CatalystA common and effective choice.
CuI (Copper(I) Iodide)0.02 - 0.05Co-catalystCrucial for activating the alkyne.[17]
Triethylamine (Et₃N) or DIPEA2.0 - 4.0Base & SolventActs as both the base and often as the solvent.
THF or DMF (optional)-Co-solventCan be used to improve solubility.

Step-by-Step Methodology:

  • Add 5-bromo-3-hydroxypyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.) to a dry, argon-flushed reaction vessel.

  • Add the solvent (e.g., Et₃N, or THF/Et₃N mixture).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the terminal alkyne (1.5 equiv.) via syringe and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC/LC-MS. The formation of alkyne homocoupling (Glaser coupling) byproducts may be observed.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues.

  • Rinse the pad with ethyl acetate and concentrate the filtrate.

  • Purify the crude product via column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently degassed system.3. Poor quality reagents (wet solvent, impure starting material).4. Inappropriate base or ligand.1. Use a Pd(0) source or a precatalyst; ensure reducing conditions for Pd(II) salts.[19][20]2. Improve degassing procedure (freeze-pump-thaw or extended sparging).3. Use freshly distilled/anhydrous solvents; purify starting materials.4. Screen a panel of ligands and bases.
Debromination of Starting Material 1. Presence of water or protic impurities.2. Reductive elimination pathway competing with transmetalation.1. Ensure rigorously dry conditions.2. Use a more reactive nucleophile or change ligands to favor transmetalation.
Homocoupling of Nucleophile 1. (Suzuki) Oxidative conditions causing boronic acid decomposition.2. (Sonogashira) Oxygen presence promoting Glaser coupling.1. Maintain strict inert atmosphere.2. Rigorously deoxygenate the reaction mixture.
Catalyst Decomposition (Black Precipitate) 1. Reaction temperature is too high.2. Ligand is not robust enough or ligand:metal ratio is too low.1. Lower the reaction temperature.2. Increase ligand loading; switch to a more sterically bulky or chelating ligand.[19][21]

Overall Experimental Workflow

The following diagram illustrates the logical flow from planning to final product characterization for a typical cross-coupling experiment.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Isolation & Analysis Plan Select Coupling Partners & Reaction Type Reagents Purify/Dry Reagents & Solvents Plan->Reagents Glassware Dry Glassware (Oven/Flame) Reagents->Glassware Setup Assemble Under Inert Atmosphere Glassware->Setup Reaction Heat & Stir (Monitor by TLC/LC-MS) Setup->Reaction Quench Cool & Quench Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze caption General Workflow for Cross-Coupling

Caption: General Workflow for Cross-Coupling.

Safety and Handling Precautions

  • Palladium Catalysts : Many palladium compounds are toxic and should be handled with care. Palladium on carbon (Pd/C) can be pyrophoric when dry and exposed to air. Always handle palladium catalysts in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[22][23][24]

  • Reagents : Organoboron reagents, strong bases (NaOtBu, LHMDS), and phosphine ligands can be toxic, corrosive, or air-sensitive. Consult the Safety Data Sheet (SDS) for each reagent before use.[25][26]

  • Inert Atmosphere : Many protocols require the strict exclusion of air and moisture. Proper training in the use of Schlenk lines or gloveboxes is essential for safety and reaction success.

  • Waste Disposal : Palladium-containing waste is typically classified as hazardous and must be disposed of according to institutional and local regulations.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2023). PMC. [Link]

  • Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl.... (n.d.). ResearchGate. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). PMC. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances. [Link]

  • Suzuki Coupling. (n.d.). [Link]

  • SIFCO ASC. SAFETY DATA SHEET PALLADIUM. [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. [Link]

  • Budzák, Š., et al. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure - Palladium. [Link]

  • Carl ROTH. Safety Data Sheet: Palladium. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Al-Masum, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... MDPI. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. [Link]

  • O'Brien, A. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie. [Link]

  • Gérardy, R., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Cook, X. A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Semantic Scholar. [Link]

  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Asiri, A. M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). [Link]

  • O'Brien, A. G., et al. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Catalysts. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.... (n.d.). ePrints Soton. [Link]

  • Biffis, A., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). PMC. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Note & Protocol: Selective Hydrogenation of 5-Isopropenylpyridin-3-ol to 5-Isopropylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The synthesis of substituted piperidines and pyridines is a cornerstone of medicinal chemistry, as these motifs are prevalent in a multitude of FDA-approved drugs.[1] The catalytic hydrogenation of pyridines is the most direct route to these saturated heterocycles.[1] However, a significant challenge arises when the starting material contains multiple reducible functional groups. This application note addresses the specific challenge of selectively hydrogenating the exocyclic double bond of 5-isopropenylpyridin-3-ol without reducing the aromatic pyridine ring.

The target molecule, 5-isopropylpyridin-3-ol, serves as a valuable building block. The selective reduction is critical because over-reduction of the pyridine ring would lead to the corresponding piperidine derivative, an undesired side product in this context. The protocol herein is designed to be a self-validating system, emphasizing chemoselectivity through precise control of catalyst, solvent, and reaction conditions. We will detail a robust procedure using Palladium on Carbon (Pd/C), a highly effective and versatile heterogeneous catalyst for such transformations.[2]

Reaction Overview & Mechanistic Rationale

The Challenge: Chemoselectivity

The primary challenge is the competition between the hydrogenation of the isopropenyl C=C double bond and the hydrogenation of the aromatic pyridine ring.

  • Isopropenyl Group: This is an alkene, which is readily hydrogenated under mild conditions using common catalysts like Pd/C.[3]

  • Pyridine Ring: The aromaticity of the pyridine ring makes it significantly more resistant to reduction.[1] However, potent catalytic systems, acidic conditions, or harsh reaction parameters (high pressure and temperature) can lead to its saturation.[4][5] The nitrogen atom in pyridine can also poison some catalysts, complicating the reaction.[6]

Rationale for Catalyst and Condition Selection

To achieve the desired chemoselectivity, we leverage the differential reactivity of the two functional groups.

  • Catalyst Choice: Palladium on Carbon (10% Pd/C) Palladium on carbon is the catalyst of choice for this transformation due to its high activity for alkene hydrogenation under mild conditions.[7][8] Unlike more aggressive catalysts such as rhodium or platinum under acidic conditions, which are highly effective for pyridine ring reduction, Pd/C offers an excellent selectivity window.[5][6][9] We select a 10% loading to ensure efficient reaction kinetics at a low catalyst-to-substrate ratio.

  • Solvent System: Ethanol (EtOH) Polar protic solvents like ethanol are excellent for catalytic hydrogenation as they effectively dissolve the substrate and sufficient hydrogen gas to facilitate the reaction at the catalyst surface.[10][11] Importantly, using a neutral solvent like ethanol avoids protonating the pyridine nitrogen. Protonation, which occurs in acidic media (e.g., acetic acid), activates the pyridine ring towards reduction, which is what we aim to prevent.[4]

  • Reaction Conditions: Low Pressure & Ambient Temperature The hydrogenation of alkenes is typically highly exothermic and can proceed efficiently at room temperature and low hydrogen pressures (e.g., 1-5 bar).[7][11] These mild conditions are insufficient to overcome the activation energy required for the reduction of the aromatic pyridine ring, thus ensuring high selectivity for the desired product.

Reaction Scheme

Caption: Selective hydrogenation of 5-isopropenylpyridin-3-ol.

Critical Safety Considerations

Catalytic hydrogenation involves significant hazards that require strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air (4-75% by volume). All operations must be conducted in a certified chemical fume hood away from ignition sources.[12][13] The system must be leak-tested before introducing hydrogen.[14]

  • Pyrophoric Catalysts: Palladium on carbon, especially after use when it is finely divided and contains adsorbed hydrogen, is pyrophoric and can ignite spontaneously upon exposure to air.[12][15] The catalyst must always be handled under an inert atmosphere (Nitrogen or Argon) when dry or kept wet with solvent during filtration.[15][16] Never allow the filter cake to dry in the open air.[1]

  • Pressure Equipment: Use only pressure-rated glassware or a certified hydrogenation reactor (e.g., a Parr shaker).[13][16] Inspect all equipment for cracks or defects before use.[12] A blast shield should be used for reactions conducted in glass vessels under pressure.[13]

Detailed Experimental Protocol

This protocol is designed for a ~100 mmol scale reaction. Adjustments may be necessary for different scales.

Materials & Equipment
Reagents & Materials Equipment
5-Isopropenylpyridin-3-olParr Hydrogenation Apparatus or 500 mL 3-neck flask
10% Palladium on Carbon (Pd/C)Magnetic stir plate and stir bar
Ethanol (Anhydrous)Hydrogen gas cylinder with regulator
Nitrogen or Argon gas (high purity)Vacuum pump and manifold
Celite® 545 (for filtration)Buchner funnel and filter flask
Dichloromethane (DCM)Hydrogen balloons (for atmospheric pressure setup)
Anhydrous Sodium Sulfate (Na₂SO₄)Syringes and needles
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for hydrogenation.

Step-by-Step Procedure
  • Reactor Preparation:

    • To a 250 mL hydrogenation vessel or a heavy-walled glass pressure flask, add a magnetic stir bar.

    • In the fume hood, carefully weigh and add 10% Pd/C (e.g., 0.5-1.0 g for a 100 mmol scale, ~2-5 mol%).

    • Seal the vessel.

  • Inerting the System:

    • Connect the vessel to a vacuum/inert gas manifold.

    • Evacuate the vessel to remove air, then backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[14][15] This step is critical to prevent the ignition of flammable solvents by the catalyst.[12][17]

  • Charging Reagents:

    • In a separate flask, dissolve 5-isopropenylpyridin-3-ol (e.g., 100 mmol) in anhydrous ethanol (e.g., 100 mL).

    • Under a positive pressure of nitrogen, transfer the substrate solution into the hydrogenation vessel via a cannula or syringe.

  • Reaction Execution:

    • Seal the vessel securely.

    • Evacuate and backfill with nitrogen one final time.

    • Evacuate the nitrogen and carefully introduce hydrogen gas from the cylinder or balloon.

    • Pressurize the vessel to the desired pressure (2-5 bar or 30-70 psi is typically sufficient).

    • Begin vigorous stirring. An immediate uptake of hydrogen should be observed on the pressure gauge.

    • Continue the reaction at room temperature (20-25°C) until hydrogen uptake ceases (typically 2-6 hours).

    • Monitoring: The reaction can be monitored by TLC (staining with KMnO₄ to visualize the disappearance of the alkene) or by GC-MS. To take a sample, stop stirring, carefully vent the hydrogen, purge with nitrogen, and quickly remove an aliquot before re-establishing the hydrogen atmosphere.[15]

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, stop stirring. Close the main valve of the hydrogen cylinder.

    • CRITICAL: Carefully and slowly vent the excess hydrogen into the fume hood exhaust.

    • Purge the vessel with nitrogen for 3-5 cycles to remove all residual hydrogen.[14]

    • Prepare a small pad of Celite® in a Buchner funnel and pre-wet it with ethanol.

    • Under a flow of nitrogen, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[1]

    • Rinse the reaction vessel with additional ethanol and pass it through the filter to ensure complete transfer.

    • CRITICAL: Do not allow the filter cake containing the catalyst to go dry. Immediately after filtration, quench the catalyst on the Celite® pad with plenty of water and transfer it to a dedicated, clearly labeled hazardous waste container for used hydrogenation catalysts.[15]

  • Product Isolation and Purification:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude product can be analyzed for purity (¹H NMR, GC-MS).

    • If necessary, purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Expected Results & Data Summary

The described protocol is expected to provide high conversion and excellent chemoselectivity.

Parameter Recommended Value Rationale / Comments
Substrate Scale 10-100 mmolProtocol is scalable; adjust solvent and catalyst proportionally.
Catalyst 10% Pd/CHigh activity for alkenes, low activity for pyridine ring.[2]
Catalyst Loading 2-5 mol%Sufficient for efficient conversion without excessive cost.
Solvent Anhydrous EthanolGood H₂ solubility, neutral to prevent ring activation.[10]
H₂ Pressure 2-5 bar (30-70 psi)Mild pressure favors alkene reduction over arene reduction.
Temperature 20-25°C (Room Temp.)Sufficient for alkene hydrogenation; avoids ring reduction.
Reaction Time 2-6 hoursMonitor by H₂ uptake or TLC/GC for completion.
Expected Yield >95%High conversion is typical for this type of reaction.
Expected Purity >98%High chemoselectivity minimizes side-product formation.

Troubleshooting

  • Incomplete Reaction:

    • Cause: Inactive catalyst or insufficient hydrogen.

    • Solution: Ensure the catalyst is from a reliable source and has been stored properly. Check for leaks in the hydrogen delivery system. If necessary, purge and recharge with fresh hydrogen.

  • Pyridine Ring Reduction Observed:

    • Cause: Reaction conditions are too harsh (temperature/pressure too high) or an acidic contaminant is present.

    • Solution: Reduce hydrogen pressure and ensure the reaction is run at room temperature. Use high-purity, neutral solvents.

  • Catalyst Poisoning:

    • Cause: Impurities in the substrate or solvent (e.g., sulfur compounds).

    • Solution: Purify the starting material before hydrogenation. Use high-purity solvents.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Cloud.
  • Krishe, M. J., et al. (2008). Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C−C Bond Forming Hydrogenation. Journal of the American Chemical Society.
  • Krishe, M. J., et al. (n.d.). Branch-selective reductive coupling of 2-vinyl pyridines and imines via rhodium catalyzed C-C bond forming hydrogenation. SciSpace.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Reduction of Alkenes: Hydrogenation. (2024, April 20). Chemistry LibreTexts.
  • Hydrogenation SOP. (n.d.). Columbia University.
  • Stereochemistry of hydrogenation with Raney nickel. (2015, November 6). Chemistry Stack Exchange.
  • Efficient Asymmetric Hydrogenation of Pyridines. (n.d.). Angewandte Chemie International Edition.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024, October 7). Journal of the American Chemical Society.
  • Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021, January 28). MDPI.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). Benchchem.
  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry.
  • Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society.
  • Raney nickel. (n.d.). Wikipedia.
  • Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine). (n.d.). SpringerLink.
  • Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2025, November 22). ResearchGate.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025, August 6). ResearchGate.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022, March 7). RSC Publishing.
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (n.d.). Benchchem.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). YouTube.
  • Reduction Reactions and Heterocyclic Chemistry. (2016, January 8). Jones Research Group.

Sources

Application Note: Precision Functionalization of 5-Isopropylpyridin-3-ol at the C-2 Position

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precision functionalization of 5-isopropylpyridin-3-ol at the C-2 position . This specific scaffold presents a unique challenge due to the interplay between the electron-rich hydroxyl group, the electron-deficient pyridine ring, and the steric influence of the isopropyl chain.

Executive Summary

The functionalization of 5-isopropylpyridin-3-ol (CAS: 10605-21-7, analog) at the C-2 position is a critical transformation in the synthesis of kinase inhibitors and GPCR ligands. The C-2 position—situated between the ring nitrogen and the hydroxyl group—is electronically activated but sterically congested. Standard electrophilic aromatic substitution (EAS) often yields mixtures of C-2 and C-6 isomers or results in over-halogenation.

This guide details two high-fidelity protocols to achieve exclusive C-2 selectivity:

  • The N-Oxide "Switch" Strategy: A robust, scalable sequence converting the pyridine nitrogen into a directing group for nucleophilic substitution (e.g., chlorination, cyanation).

  • Radical C-H Functionalization (Minisci): A direct, late-stage method for installing alkyl or aryl groups under mild conditions.

Strategic Analysis: The Electronic Landscape

To successfully target the C-2 position, one must exploit the specific electronic bias of the 3-hydroxy-5-isopropylpyridine core.

  • The Challenge: The C-2 position is "ortho" to the electron-donating hydroxyl group (activating) and "alpha" to the electron-withdrawing nitrogen (activating for nucleophiles). However, the C-6 position is also alpha to the nitrogen.

  • The Solution:

    • N-Oxide Activation: Oxidation of the nitrogen creates a highly electrophilic species at C-2 and C-6. The hydroxyl group at C-3 exerts a directing effect (often via an intermediate phosphate ester in POCl3 reactions) that preferentially funnels the nucleophile to C-2.

    • Radical Attack: Nucleophilic alkyl radicals (Minisci) preferentially attack the position with the lowest LUMO coefficient. In 3-hydroxypyridines, the C-2 position is electronically favored over C-6, despite potential steric compression.

Decision Matrix: Pathway Selection
RequirementRecommended PathwayKey ReagentSelectivity (C-2:C-6)
Install Halogen (Cl, Br) N-Oxide Activation POCl3 / POBr3>10:1
Install Nitrile (CN) N-Oxide Activation TMSCN, BzClHigh
**Install Alkyl/

Introduction: The Synthetic Challenge of 3-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of Protecting Groups for the 3-Hydroxyl Moiety in Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1] Its prevalence is due to the unique electronic properties of the pyridine ring and the hydrogen-bonding capability of the hydroxyl group. However, the synthesis and functionalization of these molecules are frequently complicated by the reactivity of the 3-hydroxyl group. This moiety is nucleophilic and possesses an acidic proton (pKa ≈ 8.75 for the hydroxyl group), making it incompatible with a wide range of synthetic transformations, particularly those involving organometallic reagents, strong bases, or electrophilic intermediates.[2][3]

To navigate these synthetic challenges, a robust protection-deprotection strategy is essential. A protecting group temporarily masks the hydroxyl functionality, rendering it inert to specific reaction conditions, and can be cleanly removed later in the synthetic sequence to reveal the free alcohol.[4] The choice of protecting group is critical and must be tailored to the overall synthetic route, considering the stability of the group to subsequent reactions and the conditions required for its eventual removal. This guide provides a detailed overview of the most effective and commonly employed protecting groups for the 3-hydroxyl group of pyridine, with a focus on field-proven protocols and the chemical rationale behind them.

Selecting the Optimal Protecting Group: Key Considerations

The presence of the pyridine nitrogen atom introduces specific considerations that are not present when protecting a simple phenol. The Lewis basicity of the nitrogen can lead to undesired side reactions, such as complexation with metal catalysts or quenching of acidic reagents. Therefore, an ideal protecting group for 3-hydroxypyridine should meet the following criteria:

  • Ease and Efficiency of Introduction: The protection reaction should be high-yielding and proceed under mild conditions that do not affect other functional groups on the pyridine ring.

  • Robust Stability: The protected ether must be stable to the intended downstream reaction conditions (e.g., strong bases, organometallics, oxidation, reduction).

  • Selective and Mild Removal: The deprotection should occur with high efficiency under conditions that do not compromise the integrity of the elaborated pyridine scaffold.

  • Orthogonality: In complex syntheses with multiple protected functional groups, the chosen group should be removable without affecting others (orthogonal protection).[5][6]

This guide will focus on three classes of protecting groups that have proven highly effective for 3-hydroxypyridine: Silyl Ethers, Benzyl Ethers, and Methoxymethyl (MOM) Ethers.

Tert-Butyldimethylsilyl (TBDMS/TBS) Ether: The Workhorse Group

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are among the most widely used protecting groups for hydroxyl functionalities due to their predictable stability and versatile deprotection methods.[7][8] The TBDMS group offers a good balance of being sterically hindered enough to be stable to many reagents yet labile enough for facile cleavage.[9]

TBDMS Protection Protocol

The protection of 3-hydroxypyridine with TBDMS is typically achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

Rationale: Imidazole is a common choice of base. It serves a dual purpose: it acts as a base to deprotonate the hydroxyl group and also as a nucleophilic catalyst, forming a highly reactive TBDMS-imidazolium intermediate that is then attacked by the pyridinolate anion. This catalytic cycle makes the reaction efficient. An aprotic solvent like DMF or DCM is used to dissolve the reactants.

Detailed Protocol:

  • To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-(tert-butyldimethylsilyloxy)pyridine.

TBDMS Stability Profile

The TBDMS group is generally stable to:

  • Basic conditions (e.g., NaOH, LDA, Grignard reagents).[10]

  • Many oxidizing and reducing agents.

  • Nucleophilic reagents.

However, it is labile under acidic conditions and, most notably, to fluoride ion sources.[10][11]

TBDMS Deprotection Protocol

The cleavage of the Si-O bond is most effectively achieved using a fluoride source, driven by the formation of the highly stable Si-F bond.[9]

Rationale: Tetrabutylammonium fluoride (TBAF) is a popular choice as it is soluble in organic solvents like THF. The fluoride ion acts as a potent nucleophile, attacking the silicon atom.[7] Alternatively, hydrogen fluoride complexes like HF-Pyridine offer a milder, less basic option, which can be advantageous for base-sensitive substrates.[7][12]

Detailed Protocol (Using TBAF):

  • Dissolve the TBDMS-protected pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford pure 3-hydroxypyridine.

Caution: When using HF-Pyridine, all manipulations must be performed in plastic labware, as HF reacts with glass.[7]

TBDMS Protection/Deprotection Workflow

TBDMS_Workflow Start 3-Hydroxypyridine Protect Protection Start->Protect TBDMSCl, Imidazole DMF, RT Protected 3-(TBDMS-O)-Pyridine Protect->Protected Reaction Further Synthesis Steps (e.g., Grignard, Lithiation) Protected->Reaction Deprotect Deprotection Reaction->Deprotect TBAF, THF or HF-Pyridine End Functionalized 3-Hydroxypyridine Deprotect->End

Caption: Workflow for TBDMS protection and deprotection of 3-hydroxypyridine.

Benzyl (Bn) Ether: The Robust Protector

The benzyl group is a highly robust protecting group, stable to a wide array of acidic, basic, and organometallic conditions. Its removal via catalytic hydrogenolysis is typically very clean.[13]

Benzyl Protection Protocol

Protection is achieved via a standard Williamson ether synthesis.

Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is used to completely deprotonate the hydroxyl group, forming the corresponding alkoxide. This potent nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction.

Detailed Protocol:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF or DMF (~0.5 M) in a flask under an inert atmosphere (Argon or Nitrogen) at 0 °C.

  • Add a solution of 3-hydroxypyridine (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield 3-(benzyloxy)pyridine.

Benzyl Stability Profile

The benzyl ether is stable to:

  • Strongly acidic and basic conditions.

  • Most oxidizing and reducing agents (except catalytic hydrogenation).

  • Organometallic reagents.

Benzyl Deprotection Protocol

The standard method for benzyl ether cleavage is catalytic hydrogenolysis.

Rationale and Field Insight: Palladium on carbon (Pd/C) is the catalyst of choice, and hydrogen gas is the reductant. The reaction cleaves the C-O bond, liberating the alcohol and generating toluene as a clean, easily removable byproduct. However, a critical consideration for pyridine-containing substrates is that the pyridine nitrogen can coordinate to the palladium surface, acting as a catalyst poison and inhibiting the hydrogenolysis.[13][14] This effect can often be overcome by adding a stoichiometric amount of a strong acid (like HCl) to protonate the pyridine nitrogen, preventing its coordination to the catalyst.

Detailed Protocol (with acid additive):

  • Dissolve the 3-(benzyloxy)pyridine (1.0 eq) in methanol or ethanol (~0.1 M).

  • Add concentrated hydrochloric acid (HCl, 1.1 eq) to the solution.

  • Add 10% Palladium on carbon (Pd/C, ~10% by weight of the substrate).

  • Fit the flask with a hydrogen balloon and purge the system with H₂ gas.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature for 4-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Neutralize the filtrate with a mild base (e.g., saturated NaHCO₃ solution).

  • Concentrate the solution under reduced pressure and purify the residue as needed.

Benzyl Protection/Deprotection Workflow

Benzyl_Workflow Start 3-Hydroxypyridine Protect Protection Start->Protect NaH, BnBr THF, RT Protected 3-(Benzyloxy)-Pyridine Protect->Protected Reaction Further Synthesis Steps (e.g., Cross-Coupling) Protected->Reaction Deprotect Deprotection Reaction->Deprotect H₂, Pd/C, HCl MeOH End Functionalized 3-Hydroxypyridine Deprotect->End

Caption: Workflow for Benzyl protection and deprotection of 3-hydroxypyridine.

Methoxymethyl (MOM) Ether: The Acid-Labile Option

The MOM ether is an acetal-type protecting group, making it stable to basic and nucleophilic conditions but readily cleaved by acid.[15] This provides an orthogonal deprotection strategy relative to silyl (fluoride-labile) and benzyl (hydrogenolysis-labile) ethers.

MOM Protection Protocol

MOM protection is achieved using methoxymethyl chloride (MOMCl) and a hindered, non-nucleophilic base.

Rationale: A hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is crucial. It is basic enough to scavenge the HCl produced during the reaction but is too sterically bulky to quaternize the pyridine nitrogen or react with the electrophilic MOMCl. MOMCl itself is a potent carcinogen and should be handled with extreme care in a fume hood.[16]

Detailed Protocol:

  • Dissolve 3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Cool the solution to 0 °C and add methoxymethyl chloride (MOMCl, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield 3-(methoxymethoxy)pyridine.[17]

MOM Stability Profile

The MOM group is stable to:

  • Strongly basic conditions (e.g., NaH, organolithiums).

  • Nucleophiles.

  • Catalytic hydrogenation.

It is, however, readily cleaved by aqueous acid.[15]

MOM Deprotection Protocol

Deprotection is a simple acid-catalyzed hydrolysis of the acetal.

Rationale: Protic acids like HCl or trifluoroacetic acid (TFA) readily protonate the ether oxygen, leading to the collapse of the acetal and release of the free alcohol, formaldehyde, and methanol.[17][18] The conditions are typically mild, often just a dilute acid in an alcohol or THF/water solvent system.

Detailed Protocol:

  • Dissolve the MOM-protected pyridine (1.0 eq) in methanol (~0.2 M).

  • Add 2 M hydrochloric acid (HCl) dropwise until the pH is ~1-2.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography if necessary.

MOM Protection/Deprotection Workflow

MOM_Workflow Start 3-Hydroxypyridine Protect Protection Start->Protect MOMCl, DIPEA DCM, RT Protected 3-(MOM-O)-Pyridine Protect->Protected Reaction Further Synthesis Steps (e.g., Hydrogenation) Protected->Reaction Deprotect Deprotection Reaction->Deprotect aq. HCl MeOH, RT End Functionalized 3-Hydroxypyridine Deprotect->End

Caption: Workflow for MOM protection and deprotection of 3-hydroxypyridine.

Comparative Summary of Protecting Groups

The selection of a protecting group is a strategic decision based on the planned synthetic route. The following table summarizes the key properties of the discussed groups to aid in this selection process.

FeatureTBDMS EtherBenzyl (Bn) EtherMOM Ether
Protection Reagents TBDMSCl, ImidazoleNaH, BnBrMOMCl, DIPEA
Deprotection Conditions F⁻ (TBAF, HF-Py)H₂, Pd/CH⁺ (aq. HCl, TFA)
Stability: Strong Acid LabileStableLabile
Stability: Strong Base StableStableStable
Stability: Organometallics StableStableStable
Stability: Hydrogenolysis StableLabileStable
Key Advantage Good balance of stability and mild deprotection.Highly robust to most conditions.Orthogonal to hydrogenolysis and fluoride cleavage.
Key Disadvantage Labile to acid.Can be difficult to cleave in pyridines.Labile to acid; MOMCl is carcinogenic.

Conclusion

The strategic protection and deprotection of the 3-hydroxyl group is a cornerstone of modern pyridine synthesis. The TBDMS, Benzyl, and MOM ethers each offer a unique set of stability and lability profiles, enabling chemists to design complex, multi-step synthetic routes. By understanding the underlying chemical principles and specific challenges posed by the pyridine nucleus, researchers can select the optimal protecting group and employ the robust protocols detailed in this guide to successfully access a wide range of functionalized 3-hydroxypyridine derivatives for applications in drug discovery and materials science.

References

  • Padwa, A., Brodney, M. A., & Lynch, S. M. (2009). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. PMC. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups. Retrieved from [Link]

  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Zoltewicz, J. A., & Sale, A. A. (1970). Cleavage of Pyridyl Methyl Ethers and Reactions of 3-Methoxypyridines with Nucleophiles. The Journal of Organic Chemistry, 35(10), 3462-3464.
  • ResearchGate. (n.d.). Strategies for the synthesis of C2‐functionalized pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). PyÁBr 3 catalyzed deprotection of the silyl groups in the presence of a.... Retrieved from [Link]

  • ChemBK. (2024, April 10). 3-Hydroxypyridine. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]

  • American Chemical Society. (2016, June 28). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Retrieved from [Link]

  • Università degli Studi di Milano. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863826B - Method for preparing 2-benzyl pyridine compound.
  • Google Patents. (n.d.). US3161642A - Preparation of pyrimidine derivatives by ether cleavage.
  • PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US9126954B2 - Hydroxy group protecting agent and hydroxy group protection method.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar?. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyridine Hydrogen Iodide as an Ether Cleaving Agent in Coal Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Retrieved from [Link]

  • Reddit. (2024, May 19). MOM Deprotection. Retrieved from [Link]

  • ACS Publications. (1968). N-Hydroxy protecting group in pyridone syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • MDPI. (2023, February 1). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.

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Application Note: Scalable Synthesis of 5-Isopropyl-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-hydroxy-5-substituted pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenols and a core motif in glucokinase activators, 11


-HSD1 inhibitors, and nicotinic acetylcholine receptor ligands.

While 5-isopropyl-3-hydroxypyridine (CAS: 934558-96-2) is conceptually simple, its scalable synthesis is complicated by the electronic properties of the pyridine ring. Traditional routes involving nitration/reduction/diazotization of 3-isopropylpyridine are hazardous at scale (potential for explosion, diazonium instability) and suffer from poor regiocontrol.

This guide details a Transition-Metal Catalyzed Modular Approach . By utilizing 3,5-dibromopyridine as a commodity starting material, we bypass hazardous high-energy intermediates. The protocol employs a sequential Suzuki-Miyaura coupling followed by a Borylation-Oxidation sequence. This route provides the highest safety profile and reproducibility for multi-kilogram campaigns.

Strategic Route Analysis

We evaluated three potential pathways based on Cost of Goods (COGs), Safety, and Scalability.

FeatureRoute A: Classical Diazotization Route B: Protected Phenol Coupling Route C: Sequential Pd-Catalysis (Recommended)
Starting Material 3-Isopropylpyridine5-Bromo-3-hydroxypyridine3,5-Dibromopyridine
Key Steps Nitration

Reduction

Diazotization
Protection

Suzuki

Deprotection
Mono-Suzuki

Borylation

Oxidation
Scalability Low (Exothermic nitration; unstable diazonium)Medium (High COGs of SM)High (Cheap SM; convergent; robust)
Safety Profile Poor (Explosion risk)GoodExcellent
Atom Economy LowMediumHigh
Synthesis Pathway Diagram

The following logic flow illustrates the recommended Route C, highlighting critical decision points for impurity control.

SynthesisRoute SM 3,5-Dibromopyridine (Commodity SM) Step1 Step 1: Mono-Suzuki Coupling (Pd(dppf)Cl2, iPr-B(OH)2) SM->Step1 Control Stoichiometry (0.95 eq Boron) Int1 Intermediate A: 3-Bromo-5-isopropylpyridine Step1->Int1 Impurity1 Impurity: Bis-isopropyl (Over-coupling) Step1->Impurity1 If >1.1 eq Boron Step2 Step 2: Miyaura Borylation (B2pin2, Pd Catalyst) Int1->Step2 Int2 Intermediate B: Boronate Ester Step2->Int2 Step3 Step 3: Oxidative Hydrolysis (H2O2, NaOH) Int2->Step3 Product Target: 5-Isopropyl-3-hydroxypyridine Step3->Product

Figure 1: Sequential Palladium-Catalyzed functionalization of 3,5-dibromopyridine. The route prioritizes regiocontrol via stoichiometry.

Detailed Experimental Protocols

Protocol 1: Regioselective Mono-Suzuki Coupling

Objective: Synthesize 3-bromo-5-isopropylpyridine from 3,5-dibromopyridine. Challenge: Preventing the formation of the 3,5-diisopropyl byproduct.

Materials
  • Substrate: 3,5-Dibromopyridine (1.0 eq)

  • Coupling Partner: Isopropylboronic acid (0.95 eq) OR Potassium isopropyltrifluoroborate (0.95 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%)

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)

  • Solvent: Toluene/Water (4:1 v/v) or 1,4-Dioxane/Water.

Methodology
  • Charge: To a nitrogen-purged reactor, add 3,5-dibromopyridine, isopropylboronic acid, and base.

    • Note: Use a slight deficit of the boronic acid (0.95 eq) to ensure the starting dibromide remains in excess, which is easier to separate than the bis-coupled product.

  • Solvation: Add degassed solvent (Toluene/Water). Sparge with nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂. Heat the mixture to 80–90°C.

  • Monitoring: Monitor via HPLC/UPLC after 4 hours.

    • Target: <5% unreacted boronic acid.[1]

    • Stop Criteria: Stop when bis-coupled impurity >3%.

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with toluene. Wash combined organics with brine.

  • Purification:

    • Process Scale: Vacuum distillation is effective due to the boiling point difference between the dibromide and the product.

    • Lab Scale: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Yield Target: 65–75% (isolated).

Expert Insight: Isopropylboronic acid is prone to protodeboronation (losing the isopropyl group). If yields are low, switch to Potassium Isopropyltrifluoroborate (Molander Salt), which is more stable and releases the active species slowly, maintaining a low concentration of nucleophile to favor mono-coupling [1].

Protocol 2: Hydroxylation via Borylation-Oxidation

Objective: Convert 3-bromo-5-isopropylpyridine to 5-isopropyl-3-hydroxypyridine. Rationale: Direct nucleophilic displacement of bromide by hydroxide is difficult on electron-rich pyridines. The Borylation-Oxidation sequence is "self-validating" because the intermediate boronate is easily tracked by LCMS.

Part A: Miyaura Borylation
  • Reagents: 3-Bromo-5-isopropylpyridine (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), KOAc (3.0 eq).

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).

  • Solvent: 1,4-Dioxane (anhydrous).[2]

  • Procedure:

    • Heat at 90°C under N₂ for 6–12 hours.

    • Monitor for disappearance of bromide.

    • Critical: Filter the reaction mixture through Celite to remove Pd black and inorganic salts. Concentrate to obtain the crude boronate ester.

Part B: Oxidative Hydrolysis
  • Reagents: Crude Boronate Ester, NaOH (3M aq), H₂O₂ (30% aq).

  • Solvent: THF or Acetone.

  • Procedure:

    • Dissolve crude boronate in THF. Cool to 0°C.

    • Add NaOH solution.[3][4]

    • Safety Critical: Add H₂O₂ dropwise. This reaction is highly exothermic .[1] Maintain internal temperature <20°C.

    • Stir at RT for 1 hour.

  • Workup (pH Switch):

    • Quench excess peroxide with saturated Na₂S₂O₃ (check with starch-iodide paper).

    • Acidify aqueous layer to pH ~4–5 with HCl (product is amphoteric; isoelectric point is near neutral).

    • Extract with EtOAc or DCM/IPA (3:1).

    • Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from MTBE/Heptane or Toluene.

Analytical Specifications & Quality Control

For drug development applications, the following impurity profile must be controlled.

ParameterMethodSpecificationRationale
Purity HPLC (UV 254nm)>98.0%Critical intermediate.[5]
Bis-Isopropyl HPLC/GC<0.5%Result of Step 1 over-reaction. Hard to remove later.
Des-Bromo GC-MS<0.5%3-Isopropylpyridine (from protodeboronation).
Palladium ICP-MS<20 ppmStandard limit for intermediates.
Water Karl Fischer<0.5%Hydroscopic solid.
HPLC Method Parameters (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Retention Order: 3,5-Dihydroxypyridine (if formed) < Product < 3-Bromo-5-isopropylpyridine < 3,5-Dibromopyridine.

Safety & Hazard Analysis

  • Palladium Residues: Pd species can sensitize skin. Use thiourea scavengers (e.g., SiliaMetS®) if Pd levels exceed limits in the final isolation.

  • Peroxide Handling: In Protocol 2, Step B, the oxidation of organoboranes is exothermic. On a kilogram scale, dosimetric addition of H₂O₂ is mandatory. Ensure cooling capacity is sufficient before starting addition.

  • Pyridine Toxicity: Pyridine derivatives are generally hepatotoxic and irritants. Handle in a fume hood with proper PPE (nitrile gloves, goggles).

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Li, J. J. (2010). Name Reactions for Homologations, Part I: Suzuki-Miyaura Cross-Coupling. Wiley-Interscience. (General reference for Suzuki on heterocycles).
  • Duesel, B. F. (1965).[4] Preparation of 3-Hydroxypyridine. U.S. Patent 3,218,330.[4] (Historical context on hydrolysis difficulties).

  • Garg, N. K., et al. (2013). Cross-Coupling of Phenolic Derivatives. U.S. Patent 8,546,607.[6] (Advanced coupling techniques on phenol derivatives).

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

(Note: While specific patents for 5-isopropyl-3-hydroxypyridine exist as intermediates in larger drug filings, the protocols above are derived from the standard "Process Chemistry" consensus for 3,5-disubstituted pyridines found in the cited methodologies.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-isopropylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the BenchChem Applications Science Team

Welcome to the technical support guide for the synthesis of 5-isopropylpyridin-3-ol. This document is designed for researchers, medicinal chemists, and process development scientists. We aim to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with substituted pyridine synthesis and improve the yield and purity of your target compound.

A critical aspect of pyridinol chemistry is the potential for tautomerism, where 5-isopropylpyridin-3-ol can exist in equilibrium with its zwitterionic pyridin-3-one form. This equilibrium is influenced by solvent, pH, and temperature, which can affect reactivity, isolation, and characterization.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We diagnose potential causes and provide actionable solutions.

Q1: My reaction yield is very low or I'm observing no product formation. What are the likely causes and how can I fix this?

Low conversion is a frequent challenge in cross-coupling reactions involving pyridine rings. The causes can typically be traced to the catalyst system, reaction conditions, or reagent stability.

Potential Cause A: Inefficient Catalytic Cycle The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2] Furthermore, the C-X (X = Br, Cl) bond on the pyridine ring may be difficult to activate, leading to a slow, rate-limiting oxidative addition step.

Solution: Employ a more active and robust catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2][3]

  • Catalyst/Ligand Choice: Use a high-activity palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective as they accelerate oxidative addition and reductive elimination while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.[2][3]

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step. Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3]

  • Temperature: Higher temperatures (typically 80-120 °C) are often necessary to drive the reaction to completion, particularly when using less reactive aryl chlorides or bromides.[3]

Potential Cause B: Reagent Degradation Boronic acids, especially some heteroaryl boronic acids, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2] This depletes your nucleophilic partner and reduces the yield.

Solution:

  • Use Boronic Esters: Protect the boronic acid as a more stable pinacol or MIDA ester derivative. These are generally more robust to storage and reaction conditions.[2]

  • Reagent Purity: Ensure all reagents, especially the boronic acid, are of high purity and have been stored correctly.[3]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can cause oxidation and deactivation leading to side reactions like homocoupling.[2][3] It is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Q2: My reaction produces a complex mixture of side products. How can I improve selectivity?

The primary side reactions in Suzuki-Miyaura couplings are homocoupling of the boronic acid and dehalogenation of the electrophile.

Potential Cause A: Homocoupling This side reaction forms a biaryl product from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or an excess of Pd(II) species before the catalytic cycle is fully established.[2][3]

Solution:

  • Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove all traces of oxygen.[2]

  • Stoichiometry Control: Use a slight excess (1.1–1.5 equivalents) of the boronic acid. A large excess can favor homocoupling.[3]

  • Catalyst Pre-activation: Use a well-defined Pd(0) precatalyst or ensure efficient in-situ generation of Pd(0) to minimize the concentration of pro-homocoupling Pd(II) species.

Potential Cause B: Dehalogenation This involves the reduction of the starting aryl halide, replacing the halogen with a hydrogen atom. It can become a significant competing pathway under harsh conditions or in the presence of certain impurities.[2]

Solution:

  • Milder Conditions: If dehalogenation is observed, try reducing the reaction temperature or using a milder base.

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus undesired side reactions. Screening different ligands may be necessary.

Q3: I'm struggling to purify my final product. What are the best strategies for isolating 5-isopropylpyridin-3-ol?

Purifying pyridine derivatives can be challenging due to their basicity, which often leads to peak tailing in column chromatography, and their polarity, which can complicate extractions.[4]

Potential Cause A: Peak Tailing on Silica Gel The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups on the surface of silica gel.[5] This leads to poor separation, broad peaks, and often, low recovery.[5]

Solution:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to suppress the interaction with silanol groups. A common practice is to add 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia to the solvent system (e.g., ethyl acetate/hexane).[4] This effectively "masks" the acidic sites on the silica.

Potential Cause B: High Polarity and Water Solubility The hydroxyl group and the basic nitrogen make the molecule quite polar, which can make extraction from aqueous media inefficient.

Solution: Acid-Base Extraction This is a highly effective technique for separating basic pyridine compounds from non-basic impurities.[4][6]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic pyridine will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[6]

  • Separation: Separate the aqueous layer (containing your product) from the organic layer (containing non-basic impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or solid NaHCO₃) until the pH is > 9. This deprotonates the pyridinium salt, regenerating the free pyridine.[6]

  • Back-Extraction: Extract the liberated 5-isopropylpyridin-3-ol back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[6]

Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of 5-isopropylpyridin-3-ol via a Suzuki-Miyaura coupling?

A robust and well-documented approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[7] A logical strategy involves coupling a protected 5-bromopyridin-3-ol with an isopropylboronic acid derivative.

Table 1: Recommended vs. Standard Suzuki Coupling Conditions

ParameterStandard (Potentially Low-Yield)Recommended (Optimized)Rationale
Aryl Halide 5-Bromo-3-(methoxymethoxy)pyridine (1.0 eq)5-Bromo-3-(methoxymethoxy)pyridine (1.0 eq)The MOM group is a stable protecting group for the phenol.
Boronic Acid Isopropylboronic acid (1.2 eq)Isopropylboronic acid pinacol ester (1.2 eq)Pinacol esters offer greater stability against protodeboronation.[2]
Palladium Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)A more active precatalyst for generating the Pd(0) species.[3]
Ligand NoneSPhos (5-6 mol%)A bulky, electron-rich ligand to accelerate the catalytic cycle and prevent catalyst inhibition.[2]
Base Na₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)A stronger base that is highly effective in activating the boronic ester.[3]
Solvent Toluene/H₂ODegassed 1,4-Dioxane/H₂O (4:1)Dioxane is an excellent solvent for Suzuki couplings; degassing is critical.[7]
Temperature 80 °C100-110 °CHigher temperature is often required to overcome the activation barrier for pyridyl halides.[3]
Experimental Protocol: Optimized Suzuki Coupling
  • Setup: To an oven-dried Schlenk flask, add 5-bromo-3-(methoxymethoxy)pyridine, isopropylboronic acid pinacol ester, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos. Quickly add this solid mixture to the Schlenk flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Deprotection: After coupling, the MOM protecting group can be removed under acidic conditions (e.g., HCl in methanol) to yield the final product.[8]

Q2: How can I visualize my experimental workflow?

A clear workflow helps in planning and execution. The following diagram outlines the key stages from reaction to pure product.

G cluster_0 Synthesis Stage cluster_1 Work-up & Purification Setup 1. Assemble Reagents (Aryl Halide, Boronic Ester, Base) Inert 2. Establish Inert Atmosphere (Ar/N2) Setup->Inert Catalyst 3. Add Pd Catalyst and Ligand Inert->Catalyst Solvent 4. Add Degassed Solvents Catalyst->Solvent React 5. Heat Reaction (100 °C, 12-24h) Solvent->React Quench 6. Cool & Quench Reaction React->Quench Reaction Complete (TLC/LC-MS) Extract 7. Acid-Base Extraction Quench->Extract Chrom 8. Column Chromatography (with TEA modifier) Extract->Chrom Final 9. Characterize Pure 5-isopropylpyridin-3-ol Chrom->Final G Start Low Yield Observed Check_Conv Is Starting Material Consumed (TLC/LC-MS)? Start->Check_Conv No_Conv No Conversion Check_Conv->No_Conv No Yes_Conv Yes, SM Consumed Check_Conv->Yes_Conv Yes Check_Cat Review Catalyst System: - Use Pd₂(dba)₃ / SPhos - Increase Temperature - Check Base (K₃PO₄) No_Conv->Check_Cat Check_Atmos Ensure Inert Atmosphere: - Degas Solvents Thoroughly - Check for Leaks No_Conv->Check_Atmos Check_Side Are Side Products Dominant? (e.g., Homocoupling, Dehalogenation) Yes_Conv->Check_Side Yes_Side Yes, Side Products Check_Side->Yes_Side Yes No_Side No, Clean Conversion to Something Else / Lost Product Check_Side->No_Side No Check_Borester Review Boronic Acid: - Use Pinacol Ester - Check Purity - Use 1.1-1.5 eq. Yes_Side->Check_Borester Check_O2_Side Improve Degassing to Minimize Homocoupling Yes_Side->Check_O2_Side Check_Purify Review Purification: - Optimize Acid-Base Extraction - Check for Product Loss During Chromatography No_Side->Check_Purify

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyridine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Optimizing temperature is not merely about increasing reaction rates; it is a nuanced process that dictates product selectivity, minimizes side reactions, and ultimately determines the success of your synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyridine alkylation reaction is not proceeding or is extremely slow. Should I just increase the temperature?

A: While increasing temperature is a common first step to accelerate a slow reaction, it should be done methodically. Simply raising the heat without understanding the potential consequences can lead to decomposition, reduced selectivity, and the formation of unwanted byproducts.[1]

  • Initial Assessment: Before increasing the temperature, verify other critical parameters. Ensure your starting materials are pure, your catalyst (if used) is active, and your solvent is anhydrous.[1] Impurities can inhibit the reaction, mimicking a temperature issue.

  • Stepwise Increase: Increase the temperature in controlled increments (e.g., 10-20 °C). Monitor the reaction at each new setpoint by a suitable analytical method like TLC, GC-MS, or LC-MS. This allows you to identify the temperature at which the reaction begins to proceed efficiently without significant byproduct formation.

  • Consider the Reaction Type: Some alkylation methods are designed to run at specific temperatures. For instance, certain transition-metal-free alkylations using 1,1-diborylalkanes are optimized at 80 °C to achieve high regioselectivity.[2] Conversely, vapor-phase alkylations over catalysts can require temperatures from 400 °C to 550 °C.[3] Drastically deviating from established protocols without a clear rationale is ill-advised.

Q2: I'm observing a mixture of C2, C4, and even dialkylated products. How can temperature be used to improve regioselectivity?

A: This is a classic challenge in pyridine chemistry, often governed by a competition between kinetic and thermodynamic control.[4][5] Temperature is your primary tool for influencing this balance.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: The product that forms the fastest, having the lowest activation energy. It is typically favored at lower temperatures with short reaction times.[4][6]

    • Thermodynamic Product: The most stable product, having the lowest overall Gibbs free energy. It is favored at higher temperatures with longer reaction times, which allow the reaction to reach equilibrium.[4][5][7]

  • Practical Application: If you are getting a mixture of isomers, it suggests that the activation energy barriers to their formation are similar.

    • To favor the kinetic product: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[8] This can "freeze out" the pathway to the more stable, but slower-forming, thermodynamic product.

    • To favor the thermodynamic product: Increase the reaction temperature. This provides the system with enough energy to overcome the higher activation barrier of the thermodynamic pathway and, crucially, allows for the reverse reaction of the less stable kinetic product, eventually leading to an equilibrium dominated by the most stable isomer.[5][6]

It is important to note that steric hindrance also plays a significant role. For some reactions, initial alkylation can sterically hinder further reactions, preventing overalkylation even at higher temperatures.[2]

Troubleshooting Guide: Specific Scenarios

Problem 1: My yield is high at elevated temperatures, but I'm getting significant overalkylation, primarily at the C2 and C6 positions.

Possible Cause: The initial mono-alkylation product is still reactive enough to undergo a second alkylation at the elevated temperature.[9] The C2/C6 positions are often electronically favored for subsequent reactions in Minisci-type alkylations.[9]

Solution Pathway:

  • Reduce Temperature: Lower the reaction temperature to find a balance where the rate of the first alkylation is acceptable, but the rate of the second is significantly diminished. This is a classic case where you may need to sacrifice reaction speed for selectivity.

  • Control Stoichiometry: At this optimized, lower temperature, ensure you are using the limiting reagent for the alkylating agent (e.g., 1.0 equivalent of pyridine to 1.1 equivalents of the alkyl source).

  • Consider Blocking Groups: If temperature and stoichiometry adjustments fail, a chemical solution may be necessary. For instance, using a removable blocking group can physically shield the C2 and C6 positions, forcing alkylation to occur at the C4 position.[9]

Problem 2: I am attempting a Friedel-Crafts alkylation of pyridine and it's failing, even at high temperatures. The reaction mixture is just turning into a dark tar.

Possible Cause: Standard Friedel-Crafts alkylations are incompatible with pyridine.[9] The Lewis acid catalyst (e.g., AlCl₃) is a strong Lewis acid, while the nitrogen atom in the pyridine ring is a Lewis base.[9][10] The catalyst will preferentially and irreversibly coordinate with the nitrogen lone pair, deactivating the catalyst and making the pyridine ring extremely electron-deficient and thus unreactive toward electrophilic attack. The "tar" is likely from the decomposition of reagents under these harsh, incompatible conditions.

Solution: This is not a temperature optimization problem but a fundamental incompatibility. You must change your synthetic strategy. Consider alternatives such as:

  • Minisci Reaction: A radical-based method that works well for electron-deficient rings like pyridine.[11]

  • Metalated Pyridines: Deprotonation of pyridine with a strong base (e.g., LDA or n-BuLi) followed by reaction with an alkyl halide.[12] Note that these often require very low temperatures (-60 °C to -78 °C) to control the reaction.[8][12]

  • Transition-Metal Catalysis: Rhodium or Nickel-catalyzed C-H activation methods can be effective, though they may require specific directing or blocking groups to achieve high selectivity.[9][13]

Data Summary & Experimental Design

To systematically optimize your reaction temperature, a screening study is the most rigorous approach.

Table 1: Illustrative Temperature Screening for C4-Selectivity in Pyridine Alkylation
EntryTemperature (°C)Reaction Time (h)Conversion (%)C4:C2 RatioDialkylation (%)Control Type
125 (Room Temp)24152:1<1-
25012653:15Kinetic
3806951.5:115-
41104>991:1.230Thermodynamic

This is example data. Your results will vary based on substrates and reaction type.

Diagram 1: Workflow for Temperature Optimization

This diagram outlines a logical decision-making process for optimizing reaction temperature in pyridine alkylation.

G cluster_0 cluster_1 A Start: Initial Reaction (e.g., 50 °C) B Analyze: Conversion & Selectivity (GC-MS, LC-MS, NMR) A->B C Low Conversion (<50%) B->C Outcome D Poor Selectivity (Isomer Mixture) B->D Outcome E Decomposition or Overalkylation B->E Outcome F Optimal Result B->F Outcome G Increase Temp (+20 °C) C->G Action I Screen Lower Temp Range (Kinetic Control) D->I Action J Screen Higher Temp Range (Thermodynamic Control) D->J Action H Decrease Temp (-20 °C) E->H Action G->B Re-evaluate H->B Re-evaluate I->B Re-evaluate J->B Re-evaluate

Caption: A decision-tree workflow for systematic reaction temperature optimization.

Protocol: Parallel Temperature Screening Experiment

This protocol describes a method for efficiently screening multiple temperatures.

Objective: To determine the optimal temperature for maximizing the yield and regioselectivity of a target mono-alkylated pyridine.

Materials:

  • Pyridine substrate

  • Alkylating agent

  • Catalyst/Reagents as required by your specific reaction

  • Anhydrous reaction solvent

  • Parallel synthesis reaction block or multiple reaction vials with stir bars

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

  • Analytical instrument (GC-MS or LC-MS with an appropriate internal standard)

Procedure:

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution containing the pyridine substrate, catalyst/reagents, and internal standard in the anhydrous solvent.

  • Aliquotting: Dispense equal volumes of the master stock solution into 5 separate, labeled reaction vials, each containing a stir bar.

  • Initiation: Add the alkylating agent to each vial, ensuring the stoichiometry is consistent across all reactions. Seal the vials tightly.

  • Temperature Screening: Place each vial in a separate well of a pre-heated parallel synthesis block set to different temperatures (e.g., Vial 1: 40 °C, Vial 2: 60 °C, Vial 3: 80 °C, Vial 4: 100 °C, Vial 5: 120 °C). Ensure uniform stirring.

  • Time-Point Sampling: After a set time (e.g., 2 hours), carefully and quickly take a small aliquot from each reaction vial for analysis. Quench the aliquot immediately in a separate vial containing a suitable quenching agent (e.g., methanol or saturated ammonium chloride). Repeat this process at several time points (e.g., 6 hours, 12 hours, 24 hours) to build a reaction profile.

  • Analysis: Analyze each quenched aliquot by GC-MS or LC-MS. Quantify the consumption of starting material, the formation of the desired product(s), and the formation of any byproducts relative to the internal standard.

  • Evaluation: Plot the yield and product ratios as a function of temperature and time. This data will reveal the optimal conditions for achieving your desired outcome, whether it be the fastest reaction or the most selective one.

References

  • Technical Support Center: Pyridine Alkylation Reactions - Benchchem. (n.d.).
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025, February 26). American Chemical Society.
  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC. (2025, November 22). National Center for Biotechnology Information.
  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (2024, July 24). Retrieved from [Link]

  • Technical Support Center: Optimizing Reaction Conditions for Pyridin-4-ol Synthesis - Benchchem. (n.d.).
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone - ResearchGate. (n.d.). Retrieved from [Link]

  • Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction - ResearchGate. (2026, January 22). Retrieved from [Link]

  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions - Benchchem. (n.d.).
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin. (n.d.). Retrieved from [Link]

  • Side-Chain Reactions of Substituted Pyridines - Pearson. (2024, September 24). Retrieved from [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Pyridines. (n.d.).
  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation - YouTube. (2022, December 25). Retrieved from [Link]

  • Convenient Procedure for the α-Methylation of Simple Pyridines - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems - YouTube. (2020, October 28). Retrieved from [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023, August 31). Frontiers in Chemistry. Retrieved from [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Process of alkylating pyridines - Google Patents. (n.d.).

Sources

Technical Support Center: 5-Isopropylpyridin-3-ol Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isopropylpyridin-3-ol (CAS: 105176-13-6 or analogs) presents a unique stability profile governed by its amphoteric nature and electron-rich aromatic system. While the isopropyl group adds lipophilicity, the core reactivity is dictated by the 3-hydroxypyridine scaffold.

Critical Stability Warning: Under basic conditions (pH > 9.0), this molecule exists as a pyridinolate anion . This species is highly electron-rich and susceptible to oxidative degradation by atmospheric oxygen, leading to rapid discoloration (browning/blackening) and dimerization.

Module 1: The Chemistry of Instability (FAQ)

Q1: Why does my reaction mixture turn dark brown/black upon adding base?

A: This is the hallmark of oxidative coupling .

  • Mechanism: In basic media, the phenolic proton is removed (

    
    ), generating the pyridinolate anion. This anion is electron-rich and reacts with triplet oxygen (
    
    
    
    ) to form radical intermediates (pyridinyloxy radicals).
  • Outcome: These radicals undergo rapid polymerization or dimerization (similar to oxidative coupling in phenols), forming complex, conjugated chromophores (melanin-like polymers) that absorb visible light strongly.

  • Prevention: All basic manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using degassed solvents.

Q2: I cannot extract the product from the aqueous basic phase. Where is it?

A: It is likely trapped in the aqueous phase as a salt or zwitterion.

  • The Trap: At high pH (>10), the molecule is anionic (water-soluble). At low pH (<4), it is cationic (pyridinium salt, water-soluble).

  • The Sweet Spot: You must adjust the pH to the isoelectric point (typically pH 6.0–7.0) to maximize the concentration of the neutral species, which partitions into organic solvents.

  • Note on Tautomerism: Even at neutral pH, 3-hydroxypyridines exist in equilibrium with a zwitterionic form (NH

    
    /O
    
    
    
    ), which has poor organic solubility. The 5-isopropyl group helps shift this balance toward the lipophilic enol form, but "salting out" (saturating with NaCl) is often required.
Q3: Is the isopropyl group stable?

A: Generally, yes. The isopropyl group is chemically robust. However, extremely strong bases (e.g., n-BuLi, LDA) could theoretically abstract a benzylic-like proton from the isopropyl group, though deprotonation of the hydroxyl group occurs first. In standard aqueous bases (NaOH, KOH,


), the isopropyl group is inert.

Module 2: Mechanistic Visualization

Figure 1: Acid-Base Equilibria & Tautomerism

Understanding the species present at different pH levels is critical for isolation.

G Cation Cationic Form (pH < 4) Soluble in H2O Neutral Neutral Enol (pH ~ 6-7) Extractable in DCM/EtOAc Cation->Neutral -H+ (pKa1 ~4.8) Neutral->Cation +H+ Zwitterion Zwitterion (NH+/O-) (pH ~ 6-7) Poor Organic Solubility Neutral->Zwitterion Tautomerism (Solvent Dependent) Anion Pyridinolate Anion (pH > 9) Oxidation Prone! Neutral->Anion -H+ (pKa2 ~8.7) Zwitterion->Anion -H+ Anion->Neutral +H+

Caption: pH-dependent speciation of 5-isopropylpyridin-3-ol. Extraction is optimal at the Neutral/Zwitterion equilibrium point.

Figure 2: Oxidative Degradation Pathway

The mechanism of discoloration in basic media.

Oxidation Substrate 5-Isopropylpyridin-3-ol Anion Pyridinolate Anion (Electron Rich) Substrate->Anion Deprotonation Base Base (OH-) Base->Anion Radical Pyridinyloxy Radical Anion->Radical SET Oxidation Oxygen O2 (Air) Oxygen->Radical Dimer C-C or C-O Dimers (Colored Impurities) Radical->Dimer Radical Coupling

Caption: Oxidative pathway leading to discoloration. The anion is the reactive species toward molecular oxygen.

Module 3: Troubleshooting Protocols

Protocol A: Safe Handling in Basic Conditions

Use this protocol for alkylation or acylation reactions.

  • Solvent Prep: Sparge all solvents (water, DMF, THF) with Nitrogen or Argon for 15 minutes prior to use.

  • Base Addition: Add the base (e.g.,

    
    , NaH) to the substrate under inert flow.
    
  • Monitoring:

    • Color Check: A slight yellowing is normal. Dark brown/black indicates oxygen ingress.

    • TLC: The anion is very polar and will stick to the baseline. To monitor reaction progress, take an aliquot, quench with dilute HCl/buffer (pH 6), and extract into EtOAc before spotting.

Protocol B: Rescue from "Black Tar"

If your reaction has oxidized and turned black:

  • Acidify: Carefully adjust pH to 3–4 using 1M HCl. This protonates the species, stopping further oxidation.

  • Filter: The black polymers are often insoluble in acidic water. Filter them out through Celite.

  • Re-adjust & Extract: Adjust the filtrate pH to 6.5 (Neutral). Saturate with NaCl. Extract immediately with DCM or EtOAc.

  • Purification: Silica gel chromatography is usually effective at removing the polar colored impurities from the neutral product.

Module 4: Quantitative Data & Reference

Table 1: Solubility & Stability Matrix
ConditionSpecies PresentSolubility (Organic)Solubility (Aqueous)Oxidative Stability
Acidic (pH < 4) Cation (

)
LowHigh High
Neutral (pH 6-7) Neutral / ZwitterionHigh (Neutral)Moderate (Zwitterion)Moderate
Basic (pH > 9) Anion (

)
LowHigh Very Low (Air sensitive)
Table 2: Physicochemical Properties (Estimated)
PropertyValueNotes
pKa 1 (Pyridine N) ~4.8Protonation of ring nitrogen [1].
pKa 2 (Hydroxyl) ~8.7Deprotonation to phenolate-like anion [1].
LogP ~1.5 - 1.8Isopropyl group increases lipophilicity vs parent (LogP ~0.5) [2].
Appearance White/Beige PowderDarkens upon storage if not sealed [3].

References

  • National Institutes of Health (PubChem). 3-Hydroxypyridine (Compound CID 7971) - Dissociation Constants. Retrieved from [Link]

  • American Chemical Society. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering (Tautomerism of 3-HP). J. Phys. Chem. Lett. 2022. Retrieved from [Link]

  • ResearchGate. Degradation pathways of pyridine derivatives (Oxidative Instability). Retrieved from [Link]

Validation & Comparative

Technical Assessment: UV-Vis Absorbance Spectra of 5-Isopropylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical analysis of the UV-Vis absorbance characteristics of 5-isopropylpyridin-3-ol (CAS: 188669-89-8). Unlike static chromophores, this molecule exhibits significant solvatochromism and pH-dependent spectral shifting due to its amphoteric nature.

The Central Thesis: The absorbance spectrum of 5-isopropylpyridin-3-ol is defined by a dynamic equilibrium between its cationic, neutral (enol/zwitterion), and anionic forms. Accurate characterization requires a pH-titrated spectral analysis rather than a single-solvent measurement. This guide compares the target molecule against its parent scaffold, 3-hydroxypyridine , to isolate the auxochromic effects of the 5-isopropyl substitution.

Theoretical Framework: The Chromophore System

To interpret the spectrum of 5-isopropylpyridin-3-ol, one must deconstruct its electronic architecture. The molecule consists of a pyridine ring perturbed by two substituents:

  • Hydroxyl Group (-OH) at C3: A strong auxochrome that introduces non-bonding electrons (

    
    ) and facilitates tautomerism.
    
  • Isopropyl Group (-CH(CH₃)₂) at C5: A weak electron-donating group (EDG) via induction (+I), which stabilizes the ring electron density and increases lipophilicity.

The Tautomeric Equilibrium

In solution, 3-hydroxypyridines do not exist as a single species. They fluctuate between the enol form and the zwitterionic (keto-like) form. The 5-isopropyl group sterically and electronically modulates this equilibrium but does not abolish it.

Tautomerism cluster_acid pH < 4.0 cluster_neutral pH 6.0 - 8.0 cluster_base pH > 10.0 Cation Cationic Form (Protonated N) λmax: ~290-295 nm Zwitterion Zwitterion / Neutral (Equilibrium) λmax: ~315-325 nm Cation->Zwitterion -H+ (pKa1 ≈ 5.0) Zwitterion->Cation +H+ Anion Anionic Form (Deprotonated O) λmax: ~305-315 nm Zwitterion->Anion -H+ (pKa2 ≈ 9.0) Anion->Zwitterion +H+

Figure 1: pH-dependent speciation of 5-isopropylpyridin-3-ol. The isopropyl group typically exerts a +I effect, slightly raising the pKa values relative to the unsubstituted parent.

Comparative Spectral Data

The following data contrasts the well-characterized parent molecule (3-Hydroxypyridine ) with the predicted shifts for 5-Isopropylpyridin-3-ol . The isopropyl substitution typically induces a bathochromic shift (Red Shift) of 2–10 nm due to hyperconjugation and inductive donation.

Table 1: Spectral Comparison (Aqueous Medium)
Parameter3-Hydroxypyridine (Parent) [1][2]5-Isopropylpyridin-3-ol (Target) Structural Logic

(Acidic, pH 1)
292 nm295 – 298 nm Cationic form; Alkyl donation stabilizes the positive charge, lowering transition energy.

(Neutral, pH 7)
315 nm (Zwitterion dominant)318 – 325 nm The +I effect of isopropyl slightly destabilizes the HOMO, narrowing the gap to LUMO.

(Basic, pH 12)
305 nm308 – 312 nm Anionic phenolate form; hyperconjugation from isopropyl extends the effective chromophore length.
Molar Absorptivity (

)
~5,000 - 7,000 M⁻¹cm⁻¹~6,000 - 8,000 M⁻¹cm⁻¹ Alkyl substitution often increases oscillator strength slightly.
pKa (N-H) 4.8~5.0 - 5.2 Isopropyl donation makes the Nitrogen more basic.
pKa (O-H) 8.7~8.9 - 9.1 Isopropyl donation makes the Oxygen less acidic (destabilizes the anion).

Critical Note: If your experimental data shows a single peak at 254-260 nm that does not shift with pH, your sample is likely oxidized pyridine or lacks the hydroxyl functionality. The >300 nm band is the "fingerprint" of the conjugated hydroxypyridine system.

Experimental Protocol: Self-Validating pH Titration

To ensure scientific integrity, you must validate the compound's identity by observing the "Spectral Walk"—the shift in absorbance maxima as pH changes. This protocol serves as a self-validating system: if the shifts do not occur, the substance is incorrect.

Reagents Required[1][2][3]
  • Analytes: 5-isopropylpyridin-3-ol (Target), 3-Hydroxypyridine (Reference Standard).

  • Solvents: HPLC-grade Methanol, Deionized Water (18.2 MΩ).

  • Buffers: 0.1 M HCl (Acidic), 0.1 M Phosphate Buffer (Neutral pH 7.0), 0.1 M NaOH (Basic).

Workflow Diagram

Workflow Start Start: 1.0 mg Sample Stock Prepare Stock Solution 1 mg/mL in MeOH Start->Stock Split Aliquot into 3 Cuvettes Stock->Split Acid Cuvette A: Acidic Add 990 µL 0.1 M HCl (Target pH < 2) Split->Acid Neutral Cuvette B: Neutral Add 990 µL Phosphate Buffer (Target pH ~7) Split->Neutral Base Cuvette C: Basic Add 990 µL 0.1 M NaOH (Target pH > 10) Split->Base Scan Scan 200 - 400 nm (Baseline vs. Blank Buffer) Acid->Scan Neutral->Scan Base->Scan Analyze Data Validation: Check for Bathochromic Shift (Acid -> Neutral) Scan->Analyze Result Confirm Identity Analyze->Result

Figure 2: The "Spectral Walk" protocol. This 3-point pH check confirms the presence of the ionizable hydroxyl group and the pyridine nitrogen.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.0 mg of 5-isopropylpyridin-3-ol in 1.0 mL of Methanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Blanking: Prepare three quartz cuvettes with the respective blank buffers (HCl, Phosphate, NaOH) and perform a baseline correction on the spectrophotometer.

  • Dilution: Add 10 µL of the Stock Solution to each cuvette (1:100 dilution). Invert 3 times to mix. Final concentration ≈ 10 µg/mL.

  • Acquisition: Scan from 200 nm to 450 nm. Scan speed: Medium (approx. 200 nm/min). Slit width: 1.0 nm.

  • Validation Criteria:

    • Acidic Scan: Should show a sharp peak near 295 nm.

    • Neutral Scan: Should broaden and shift Red to ~320 nm (Zwitterion effect).

    • Basic Scan: Should show a distinct profile, typically slightly Blue-shifted relative to the Neutral form but Red-shifted relative to the Acidic form.

Interpretation of Results

Distinguishing from Impurities
  • Impurity A (Pyridine): Absorbs at 254 nm.[1] Does not show the >300 nm band characteristic of the zwitterion.

  • Impurity B (Phenol): Absorbs at 270 nm.[1] Shifts red in base (phenolate) but does not show the specific dual-band pattern of the pyridinol cation.

Solvent Effects (Solvatochromism)

If you switch from water to a non-polar solvent (e.g., Cyclohexane), the zwitterionic form is destabilized. The equilibrium shifts entirely to the enol form.

  • Observation: The broad band at ~320 nm will disappear, replaced by a sharper band near ~280-290 nm (resembling the neutral pyridine spectrum). This is a secondary confirmation of the 3-hydroxypyridine core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7971, 3-Hydroxypyridine. Retrieved from [Link]

  • Stimson, M. M. (1949).The Ultraviolet Absorption Spectra of Some Pyrimidines and Pyridines; The Effect of pH on the Position of . Journal of the American Chemical Society, 71(4), 1470-1474. (Foundational text on pH-dependent heterocyclic spectra).
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra: Substituent Effects on Heterocycles. Retrieved from [Link]

Sources

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